molecular formula C11H16N6 B1426936 (1-{[1,2,4]Triazolo[4,3-a]pyrazin-8-yl}piperidin-3-yl)methanamine CAS No. 1421601-99-1

(1-{[1,2,4]Triazolo[4,3-a]pyrazin-8-yl}piperidin-3-yl)methanamine

Katalognummer: B1426936
CAS-Nummer: 1421601-99-1
Molekulargewicht: 232.29 g/mol
InChI-Schlüssel: RSAZSAAIDOOJKY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(1-{[1,2,4]Triazolo[4,3-a]pyrazin-8-yl}piperidin-3-yl)methanamine: is a chemical compound with the molecular formula C11H16N6.

Eigenschaften

IUPAC Name

[1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-3-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N6/c12-6-9-2-1-4-16(7-9)10-11-15-14-8-17(11)5-3-13-10/h3,5,8-9H,1-2,4,6-7,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSAZSAAIDOOJKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=NC=CN3C2=NN=C3)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (1-{[1,2,4]Triazolo[4,3-a]pyrazin-8-yl}piperidin-3-yl)methanamine typically involves multi-step organic reactions.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced purification techniques such as chromatography, and stringent quality control measures to ensure consistency and safety in large-scale production .

Analyse Chemischer Reaktionen

Types of Reactions

(1-{[1,2,4]Triazolo[4,3-a]pyrazin-8-yl}piperidin-3-yl)methanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Methanol, ethanol, dichloromethane.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

The compound is part of a broader class of triazolo-pyrazine derivatives that have shown promising biological activities. Research indicates that these derivatives can act as potent inhibitors of human renin, an enzyme involved in blood pressure regulation. A study demonstrated that certain derivatives exhibited significant renin inhibitory activity with IC50 values in the nanomolar range (e.g., 1.7 nM) and effectively lowered blood pressure in animal models following intravenous administration . However, oral bioavailability remains a challenge due to poor absorption characteristics.

Antitumor Activity

Recent studies have highlighted the potential of triazolo[4,3-a]pyrazine derivatives as anticancer agents. For instance, one derivative demonstrated excellent anti-tumor activity against A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cell lines with IC50 values of 0.83 µM, 0.15 µM, and 2.85 µM respectively . These findings suggest that modifications to the triazolo-pyrazine structure could enhance its efficacy as a c-Met kinase inhibitor, which is critical in many cancer pathways.

Structure-Activity Relationship Studies

Studies on structure-activity relationships (SAR) have been crucial for optimizing the biological activity of triazolo-pyrazine derivatives. The presence of specific functional groups can significantly influence the potency and selectivity of these compounds against various biological targets. For example, derivatives incorporating different amino acid mimetics were synthesized to evaluate their renin inhibitory activity and overall pharmacological profile .

Potential for Neurological Applications

While primarily studied for cardiovascular and anticancer applications, there is emerging interest in the neurological implications of triazolo-pyrazine derivatives. The piperidine moiety may confer neuroprotective properties or influence neurotransmitter systems, making it a candidate for further exploration in neuropharmacology.

Data Summary Table

Application AreaFindings/Details
Medicinal ChemistryPotent renin inhibitors; significant blood pressure reduction in vivo; challenges with oral absorption .
Antitumor ActivityEffective against A549, MCF-7, HeLa cell lines; potential c-Met kinase inhibitor with low IC50 values .
Structure-Activity StudiesSAR studies indicate critical structural modifications enhance biological activity .
Neurological ApplicationsPotential neuroprotective effects; requires further investigation .
Safety and ToxicologyLimited data available; further studies required for comprehensive safety assessment .

Wirkmechanismus

The mechanism of action of (1-{[1,2,4]Triazolo[4,3-a]pyrazin-8-yl}piperidin-3-yl)methanamine involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Some similar compounds include:

Uniqueness

The uniqueness of (1-{[1,2,4]Triazolo[4,3-a]pyrazin-8-yl}piperidin-3-yl)methanamine lies in its specific functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Biologische Aktivität

(1-{[1,2,4]Triazolo[4,3-a]pyrazin-8-yl}piperidin-3-yl)methanamine is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article reviews the existing literature on its biological properties, focusing on its pharmacological effects, structure-activity relationships (SAR), and mechanisms of action.

The compound has the following chemical characteristics:

PropertyValue
Chemical FormulaC11H16N6
Molecular Weight232.29 g/mol
IUPAC NameThis compound
PubChem CID64368786
AppearancePowder

Anticancer Activity

Research indicates that derivatives of the triazolo[4,3-a]pyrazine scaffold exhibit significant anticancer properties. For instance, compounds containing this moiety have shown potent inhibitory effects against various cancer cell lines:

  • MCF-7 (Breast Cancer) : IC50 values for certain derivatives were reported as low as 0.15 μM, indicating strong cytotoxicity compared to traditional chemotherapeutics like cisplatin .
  • A549 (Lung Cancer) : Some derivatives demonstrated IC50 values around 0.83 μM, highlighting their potential as effective anti-tumor agents .

These findings suggest that the incorporation of the triazolo[4,3-a]pyrazine structure enhances the anticancer activity of piperidine-based compounds.

The mechanisms by which these compounds exert their effects include:

  • Induction of Apoptosis : Certain derivatives have been shown to activate apoptotic pathways involving caspases (e.g., caspase 3/7) and modulate proteins such as p53 and Bax, which are critical in regulating cell death .
  • Inhibition of Kinases : Compounds have been identified as inhibitors of c-Met kinase, a target associated with tumor growth and metastasis. The nanomolar inhibition levels suggest a robust interaction with this target .

Structure-Activity Relationships (SAR)

The SAR studies indicate that modifications to the piperidine and triazole moieties can significantly influence biological activity. For example:

  • Substituent Variations : The presence of specific functional groups on the triazole ring can enhance solubility and bioavailability, which are crucial for oral bioactivity.
  • Molecular Weight Considerations : Higher molecular weight may correlate with reduced oral absorption; thus, optimizing molecular structure is essential for improving pharmacokinetics .

Case Studies

  • Human Renin Inhibition : A study demonstrated that derivatives with the triazolo structure exhibited potent inhibition of human renin with IC50 values ranging from 1.7 to 6.8 nM. This suggests potential applications in managing hypertension through angiotensin modulation .
  • Cytotoxicity Assessment : In vitro assays revealed that certain derivatives had enhanced cytotoxic effects against breast cancer cells compared to standard treatments. The MTT assay confirmed these findings by showing higher cell death rates in treated groups versus controls .

Q & A

Basic Research Questions

What are the standard synthetic routes for preparing (1-{[1,2,4]Triazolo[4,3-a]pyrazin-8-yl}piperidin-3-yl)methanamine?

The compound is typically synthesized via multi-step protocols involving condensation, cyclization, and functional group transformations. A common approach involves:

  • Acid activation : Reacting carboxylic acids with carbonyldiimidazole (CDI) to form active intermediates .
  • Cyclization : Heating with hydrazine derivatives (e.g., N1-aryl/benzyl-3-hydrazinopyrazin-2-one) at 100°C in anhydrous DMF for 24 hours to form the triazolopyrazine core .
  • Piperidine coupling : Introducing the piperidin-3-ylmethanamine moiety via nucleophilic substitution or reductive amination, often requiring reflux in dioxane or sulfolane .
    Key considerations : Use TLC to monitor reaction progress and recrystallize products from DMF/i-propanol mixtures for purification .

How is the structural identity of this compound validated in synthetic workflows?

  • Spectroscopic techniques :
    • 1H/13C NMR : Confirm substitution patterns (e.g., triazole ring protons at δ 8.2–8.5 ppm and piperidine CH2 groups at δ 2.5–3.0 ppm) .
    • HRMS : Verify molecular ion peaks (e.g., [M+H]+ for C12H16N6: 269.15 g/mol) .
  • X-ray crystallography : Resolve crystal packing and hydrogen-bonding networks, as demonstrated for analogous triazolopyrazines .

What are the critical physicochemical properties to characterize for this compound?

  • Solubility : Test in polar aprotic solvents (DMF, DMSO) and aqueous buffers (pH 1–7.4) to guide formulation .
  • Thermal stability : Determine melting points (e.g., 273–278°C for related triazolopyrazines) and degradation profiles via TGA/DSC.
  • LogP : Use HPLC to measure hydrophobicity, which impacts blood-brain barrier penetration .

Advanced Research Questions

How can synthetic yields be optimized for derivatives with bulky substituents?

  • Reaction conditions : Extend reflux times (48–72 hours) for sterically hindered substrates and use high-boiling solvents (e.g., sulfolane) to enhance solubility .
  • Catalysis : Screen Pd/Cu catalysts for Suzuki-Miyaura couplings to introduce aryl groups .
  • Purification : Employ column chromatography (silica gel, EtOAc/hexanes) for intermediates and recrystallization for final products .

What strategies resolve contradictions in reported bioactivity data for triazolopyrazine analogs?

  • Assay validation : Replicate binding studies (e.g., adenosine A1/A2A receptor assays) under standardized conditions (pH, temperature) .
  • Metabolic stability : Compare half-lives in microsomal assays to rule out false positives from rapid degradation .
  • Structural analogs : Synthesize and test compounds with incremental modifications (e.g., trifluoromethyl vs. methoxy groups) to isolate SAR trends .

How can regioselectivity be controlled during triazole ring formation?

  • Directing groups : Use electron-withdrawing substituents (e.g., nitro) on pyrazine precursors to favor cyclization at the 8-position .
  • Temperature modulation : Lower temperatures (60–80°C) reduce side reactions in CDI-mediated couplings .

What computational methods predict binding modes to adenosine receptors?

  • Docking studies : Use AutoDock Vina with crystal structures of A1/A2A receptors (PDB: 5UEN) to model interactions .
  • MD simulations : Analyze stability of ligand-receptor complexes over 100 ns trajectories (AMBER force field) .

How are impurities profiled and controlled during scale-up synthesis?

  • HPLC-MS : Identify byproducts (e.g., dehalogenated intermediates) using C18 columns and 0.1% formic acid gradients .
  • Process optimization : Reduce residual solvents (DMF, dioxane) via vacuum distillation and charcoal filtration .

What crystallographic techniques resolve polymorphism in triazolopyrazines?

  • Single-crystal growth : Recrystallize from methanol/water mixtures under slow evaporation .
  • PXRD : Compare experimental patterns with simulated data from Mercury CSD to identify polymorphs .

How can cross-disciplinary applications (e.g., imaging probes) be explored?

  • Fluorescent tagging : Conjugate with BODIPY dyes via piperidine NH groups for cellular tracking .
  • Radiolabeling : Introduce 18F via SNAr reactions on electron-deficient aryl rings .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1-{[1,2,4]Triazolo[4,3-a]pyrazin-8-yl}piperidin-3-yl)methanamine
Reactant of Route 2
(1-{[1,2,4]Triazolo[4,3-a]pyrazin-8-yl}piperidin-3-yl)methanamine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.